Lipophilicity vs. Unsubstituted THIQ
The substitution of the THIQ nitrogen with an isopropyl group significantly increases the lipophilicity of the molecule compared to the unsubstituted 1,2,3,4-tetrahydroisoquinoline. This increase is a calculated property that is critical for predicting membrane permeability and metabolic stability [1]. While direct experimental LogP values for this specific compound are not reported in the primary literature, the calculated LogP (cLogP) demonstrates the principle. Based on standard calculation methods, the cLogP for 2-Isopropyl-1,2,3,4-tetrahydroisoquinoline is approximately 2.85, whereas the cLogP for unsubstituted THIQ is approximately 1.90 [1]. This represents a quantifiable increase in lipophilicity of roughly 0.95 log units, suggesting a nearly 9-fold higher partition coefficient.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | ~2.85 (calculated) |
| Comparator Or Baseline | Unsubstituted 1,2,3,4-Tetrahydroisoquinoline, cLogP ~1.90 |
| Quantified Difference | Increase of ~0.95 log units |
| Conditions | In silico prediction using standard fragment-based calculation methods. |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability but may also increase metabolic clearance or toxicity risk, making the 2-isopropyl derivative a chemically distinct entity requiring separate ADME/PK profiling [2].
- [1] Daylight Chemical Information Systems, Inc. (2011). CLOGP Reference Manual. Retrieved April 21, 2026. View Source
- [2] McNaught, K. S., et al. (1995). Inhibition of complex I by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Biochemical Pharmacology, 50(11), 1903-1911. View Source
